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Compound of Interest

Compound Name: 3-(4-Methoxyphenyl)azetidine

Cat. No.: B1594139 Get Quote

An In-depth Technical Guide to 3-(4-Methoxyphenyl)azetidine

Abstract
This technical guide provides a comprehensive overview of 3-(4-Methoxyphenyl)azetidine, a

heterocyclic compound of significant interest in contemporary medicinal chemistry and drug

discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a

valuable scaffold due to its unique combination of stability and inherent ring strain, which can

be harnessed for further chemical modifications.[1][2] This document details the fundamental

chemical and physical properties of 3-(4-Methoxyphenyl)azetidine, outlines common

synthetic strategies, discusses its reactivity, and explores its applications as a key building

block in the development of novel therapeutic agents, particularly in oncology.[3][4] This guide

is intended for researchers, medicinal chemists, and drug development professionals seeking

to leverage this versatile molecule in their scientific endeavors.

Compound Identification and Physicochemical
Properties
Accurate identification and understanding of a compound's properties are foundational to its

application in research and development.

1.1. Core Identifiers

Chemical Name: 3-(4-Methoxyphenyl)azetidine
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CAS Number: 7215-07-8[5][6]

Molecular Formula: C₁₀H₁₃NO[6][7]

Synonyms: Azetidine, 3-(4-methoxyphenyl)-[6]

1.2. Physicochemical Data

The following table summarizes the key physicochemical properties of 3-(4-
Methoxyphenyl)azetidine, which are critical for experimental design, including solubility and

reaction condition selection.

Property Value Source

Molecular Weight 163.22 g/mol [6][7]

Melting Point 85-95 °C [6][7]

Boiling Point 274.1 °C at 760 mmHg [6][7]

Density 1.051 g/cm³ [6][7]

Flash Point 105.7 °C [7]

Topological Polar Surface Area 21.3 Å² [7]

Canonical SMILES COC1=CC=C(C=C1)C2CNC2 [7]

InChI Key
JBMISQBTERXMTI-

UHFFFAOYSA-N
[7]

Synthesis and Characterization
The synthesis of azetidines can be challenging compared to their five- and six-membered

counterparts due to ring strain.[1] However, several reliable methods have been developed.[8]

[9] A common and effective strategy involves the intramolecular cyclization of a γ-amino alcohol

or a related precursor.

2.1. Generalized Synthetic Workflow
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The synthesis of 3-substituted azetidines often proceeds via the cyclization of a 1,3-

difunctionalized propane backbone. The choice of protecting groups (PG) on the nitrogen atom

is critical for managing reactivity and ensuring high yields.
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Step 1: Precursor Synthesis

Step 2: Amination and Protection

Step 3: Cyclization and Deprotection

1,3-dihalopropane
 or 1,3-diol derivative
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Grignard Coupling
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(e.g., NaH, K2CO3)

N-Protected 3-(4-Methoxyphenyl)azetidine

Deprotection
(e.g., TFA, H2/Pd)

3-(4-Methoxyphenyl)azetidine

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of 3-(4-Methoxyphenyl)azetidine.
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2.2. Experimental Protocol: Intramolecular Cyclization

This protocol is a representative example based on established methodologies for azetidine

synthesis.[8][9]

Activation: A suitable precursor, such as 2-(4-methoxyphenyl)-1,3-propanediol, is converted

to a derivative with better leaving groups. This is typically achieved by mesylation or

tosylation of the hydroxyl groups using methanesulfonyl chloride or p-toluenesulfonyl

chloride, respectively, in the presence of a non-nucleophilic base like triethylamine in an

aprotic solvent (e.g., dichloromethane) at 0 °C to room temperature.

Amination & Cyclization: The resulting bis-mesylate or bis-tosylate is then reacted with a

primary amine (often a protected form like benzylamine to allow for later deprotection). The

reaction is performed in a polar aprotic solvent such as DMF or acetonitrile with a base like

potassium carbonate. The initial reaction is an Sₙ2 displacement of one leaving group,

followed by an intramolecular Sₙ2 reaction where the nitrogen attacks the second

electrophilic carbon, closing the four-membered ring.

Deprotection (if necessary): If a protecting group like benzyl or Boc is used, a final

deprotection step is required. N-benzyl groups are commonly removed via catalytic

hydrogenation (H₂, Pd/C), while Boc groups are cleaved under acidic conditions (e.g.,

trifluoroacetic acid in dichloromethane).

Purification: The final product is purified using standard laboratory techniques, such as

column chromatography on silica gel or crystallization, to yield pure 3-(4-
Methoxyphenyl)azetidine.

2.3. Spectroscopic Characterization

Confirmation of the structure is achieved through a combination of spectroscopic methods.

While specific spectra for this exact compound are proprietary, the expected characteristics are

as follows:

¹H NMR (Proton NMR): The spectrum would show characteristic signals for the aromatic

protons of the methoxyphenyl group (two doublets in the ~6.8-7.2 ppm range), a singlet for

the methoxy group protons (~3.8 ppm), and complex multiplets for the azetidine ring protons.

The CH proton at the 3-position would appear as a quintet or multiplet, while the four CH₂
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protons on the ring would likely appear as two distinct multiplets due to their diastereotopic

nature. The N-H proton would appear as a broad singlet, the position of which is solvent-

dependent.

¹³C NMR (Carbon NMR): The spectrum would display signals for the six aromatic carbons

(four unique signals due to symmetry), one methoxy carbon (~55 ppm), and three signals for

the azetidine ring carbons (one CH and two CH₂).

Mass Spectrometry (MS): Electrospray ionization (ESI) would show a prominent ion for

[M+H]⁺ at m/z 164.1.

Infrared (IR) Spectroscopy: Key peaks would include N-H stretching (~3300 cm⁻¹), C-H

stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C stretching (aromatic, ~1610 and

1510 cm⁻¹), and a strong C-O stretching band for the ether linkage (~1250 cm⁻¹).

Reactivity and Chemical Utility
The chemical behavior of 3-(4-Methoxyphenyl)azetidine is dominated by two key features:

the nucleophilic secondary amine and the strained four-membered ring.

N-Functionalization: The secondary amine is a nucleophilic center and can be readily

functionalized via alkylation, acylation, sulfonylation, or reductive amination. This allows for

the straightforward introduction of diverse substituents at the N1 position, a common strategy

in medicinal chemistry to modulate properties like solubility, cell permeability, and target

binding.

Ring-Opening Reactions: The azetidine ring possesses significant ring strain (~25.4

kcal/mol), making it more reactive than pyrrolidines or piperidines.[2] Under appropriate

conditions (e.g., with strong nucleophiles or under Lewis acidic catalysis), the ring can be

opened. This strain-release reactivity provides access to highly functionalized acyclic

amines, which are themselves valuable synthetic intermediates.[1]

Applications in Drug Discovery and Medicinal
Chemistry
The azetidine scaffold is increasingly recognized as a "privileged" motif in drug design.[2][10] It

acts as a rigid, three-dimensional building block that can improve physicochemical properties
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and provide novel intellectual property space. 3-(4-Methoxyphenyl)azetidine, in particular,

serves as a versatile starting material for creating libraries of compounds for biological

screening.

4.1. Scaffold for Anticancer Agents

Research has demonstrated that derivatives of 3-(4-methoxyphenyl)azetidine possess

significant potential as anticancer agents.[3][4] By modifying the N1 position and the aromatic

ring, chemists have developed compounds with potent activity against various human cancer

cell lines.

Derivatization Points

Example Modifications Therapeutic Outcomes
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Picolinonitrile Moiety

Additional Heterocycles
(e.g., Pyridyl)

Enhanced Anticancer Activity
(e.g., vs. PC3, A431 cells)

Inhibition of Key Targets
(e.g., Topoisomerase IIα)

Click to download full resolution via product page

Caption: Role as a scaffold in developing anticancer agents.[3][4]

For instance, a series of thiourea compounds incorporating the 3-(4-methoxyphenyl)azetidine
moiety were synthesized and evaluated for their in vitro anticancer activity.[3] Several of these

derivatives displayed potent efficacy against a panel of human cancer cell lines, with some

showing greater potency than the standard chemotherapy drug Doxorubicin in specific cell

lines.[3] Further studies identified derivatives that act as potential inhibitors of human

topoisomerase IIα, a critical enzyme involved in DNA replication and a validated target for

cancer therapy.[4]

Safety and Handling
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As with any chemical reagent, 3-(4-Methoxyphenyl)azetidine should be handled in a well-

ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses,

a lab coat, and chemical-resistant gloves, should be worn at all times. Consult the Safety Data

Sheet (SDS) from the supplier for detailed toxicity, handling, and disposal information.

Conclusion
3-(4-Methoxyphenyl)azetidine is a valuable and versatile building block for chemical

synthesis and drug discovery. Its well-defined structure, coupled with the unique reactivity of

the azetidine ring, provides a robust platform for generating novel molecular architectures. Its

demonstrated utility in the synthesis of potent anticancer agents underscores its importance for

medicinal chemists. This guide provides the core technical information required for researchers

to effectively incorporate this compound into their research and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1594139#cas-number-and-molecular-formula-of-3-4-
methoxyphenyl-azetidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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